molecular formula C9H7BrNNaO3 B12218831 Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

Cat. No.: B12218831
M. Wt: 280.05 g/mol
InChI Key: SVCYYAQFXNQGIJ-UHFFFAOYSA-M
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Description

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate is an organic compound that features a brominated aromatic ring with an amino group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of an amino group and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated aromatic ring into different functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its brominated aromatic ring can be a useful probe in studying enzyme-substrate interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Sodium 2-(6-amino-2-chloro-3-methylphenyl)-2-oxoacetate
  • Sodium 2-(6-amino-2-fluoro-3-methylphenyl)-2-oxoacetate
  • Sodium 2-(6-amino-2-iodo-3-methylphenyl)-2-oxoacetate

Comparison: Compared to its analogs, Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in different chemical and biological properties, making this compound particularly interesting for research and industrial applications.

Properties

Molecular Formula

C9H7BrNNaO3

Molecular Weight

280.05 g/mol

IUPAC Name

sodium;2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

SVCYYAQFXNQGIJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+]

Origin of Product

United States

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